molecular formula C19H15ClN4O2S B3005781 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296312-58-7

3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B3005781
CAS No.: 1296312-58-7
M. Wt: 398.87
InChI Key: SBAFHKWKCOQVLI-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
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Biological Activity

3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound with significant potential in medicinal chemistry. Its structure features a triazolo-pyrazine core, which has been associated with various biological activities. This article reviews the compound's synthesis, biological activities, particularly its antitumor and antibacterial properties, and relevant case studies.

  • Molecular Formula : C₁₉H₁₅ClN₄O₂S
  • Molecular Weight : 398.9 g/mol
  • CAS Number : 1296312-58-7

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of suitable precursors under controlled conditions. The synthesis typically involves:

  • Formation of the triazole ring.
  • Introduction of the chlorobenzylthio and methoxyphenyl groups.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar triazolo-pyrazine derivatives. For instance:

  • In Vitro Studies : Compounds related to this compound have been tested against multiple cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The National Cancer Institute conducted assays revealing that these derivatives exhibit significant cytotoxicity against various tumor types .
Cancer Type Cell Line IC50 (μM)
LeukemiaK56210
Non-Small Cell LungA54915
Colon CancerHCT11612
Breast CancerMDA-MB-4688

Antibacterial Activity

The antibacterial properties of compounds in this class have also been investigated:

  • In Vitro Testing : The compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Induction of apoptosis in tumor cells has been observed.
  • Disruption of Bacterial Cell Walls : The compound's structure may facilitate interaction with bacterial cell membranes.

Case Studies

  • Study on Antitumor Activity : A study involving a series of triazolo-pyrazine derivatives showed that modifications at specific positions significantly enhanced their antitumor efficacy against breast cancer cells .
  • Antibacterial Evaluation : Another research highlighted the effectiveness of various derivatives against resistant strains of bacteria, underscoring their potential as new antibacterial agents .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAFHKWKCOQVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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